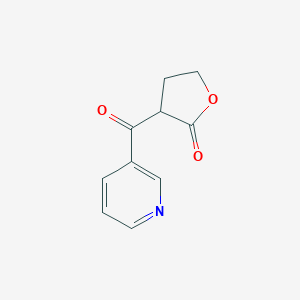

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridine-3-carbonyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHJLYJXRFFCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394766 | |

| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59578-61-9 | |

| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Dihydrofuranone Chemistry

The story of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone is rooted in the broader history of its foundational scaffold, the furanone ring. The term "furan" itself originates from the Latin word "furfur," meaning bran, from which the first furan (B31954) derivative, 2-furoic acid, was described in 1780. wikipedia.org Furan was first synthesized by Heinrich Limpricht in 1870. wikipedia.org The dihydrofuranone core, specifically dihydro-2(3H)-furanone, is also known as γ-butyrolactone.

The chemistry of furanones, including their saturated (dihydrofuranone) and partially unsaturated (butenolide) forms, has evolved significantly over the centuries. wikipedia.org These structures are present in a vast array of natural products and are recognized for their diverse biological activities. nih.govmdpi.com For instance, furanones are key components in the flavor and aroma of many foods, such as strawberries and roasted coffee, and some act as pheromones in insects. nih.gov

The synthesis of dihydrofuranone derivatives has been a subject of extensive research, leading to a multitude of methods for their preparation. These range from classical cyclization reactions to modern catalytic approaches, including Heck couplings and metathesis reactions. organic-chemistry.orgorganic-chemistry.org The versatility of the dihydrofuranone ring allows for substitutions at various positions, leading to a vast library of derivatives with distinct properties and applications. foreverest.netsigmaaldrich.com This rich history of synthesis and the diverse functionalities of furanone-containing compounds provide the essential backdrop for understanding the contemporary relevance of molecules like this compound. ekb.egresearchgate.net

Significance of the 3 Pyridoyl Moiety in Chemical Synthesis and Biological Systems

The second key component of the title compound is the 3-pyridoyl moiety, which consists of a pyridine (B92270) ring attached via a carbonyl group. Pyridine and its derivatives are fundamental N-heterocycles in medicinal chemistry, prized for their ability to engage in various biological interactions. britannica.comnih.gov The pyridone core, a close relative, is found in numerous natural products and FDA-approved drugs, demonstrating a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

The pyridoyl group itself is a crucial pharmacophore. Pyridopyrimidines, which feature a fused pyridine and pyrimidine (B1678525) ring system, have been extensively investigated for their therapeutic potential. nih.gov They have been developed as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. researchgate.netrsc.org The pyridine ring can act as a hydrogen bond acceptor and can be modified to fine-tune a molecule's solubility, lipophilicity, and metabolic stability, making it a valuable tool in drug design. nih.govnih.gov The incorporation of the 3-pyridoyl moiety into the dihydrofuranone scaffold, therefore, suggests a strategic design aimed at creating intermediates for the synthesis of novel, biologically active agents. researchgate.net

Overview of Research Trajectories for Dihydro 3 3 Pyridoyl 2 3h Furanone

Primary Synthetic Approaches to the Dihydrofuranone Core

The dihydrofuranone, or γ-butyrolactone, ring is a common structural motif in many natural products and pharmacologically active compounds. Its synthesis has been extensively studied, leading to a variety of reliable methods for its construction.

Cyclization Reactions for Lactone Ring Construction

Intramolecular cyclization of suitable linear precursors is a direct and widely employed strategy for the formation of the lactone ring. These reactions typically involve the formation of an ester bond from a hydroxy-carboxylic acid or its derivative.

One common approach is the acid-catalyzed lactonization of γ-hydroxycarboxylic acids. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack from the hydroxyl group. This method is often effective but can be limited by the availability of the hydroxy acid precursor.

Alternatively, halolactonization offers a mild and efficient method for the synthesis of γ-butyrolactones from γ,δ-unsaturated carboxylic acids. In this reaction, treatment of the unsaturated acid with a halogen source, such as iodine in the presence of a base, leads to the formation of a halonium ion intermediate, which is then trapped intramolecularly by the carboxylate to form the lactone.

Recent advancements have also explored photoredox catalysis for carboxylative cyclization. For instance, a variety of allylic alcohols can be converted to γ-butyrolactone derivatives using a metal formate as a source of the carboxyl group under blue light irradiation, proceeding through a sequential carboxylation and cyclization pathway. acs.org

| Precursor Type | Reagents and Conditions | Product | Key Features |

| γ-Hydroxycarboxylic acid | Acid catalyst (e.g., H₂SO₄), heat | γ-Butyrolactone | Direct, classic method. |

| γ,δ-Unsaturated carboxylic acid | I₂, NaHCO₃ | γ-Iodomethyl-γ-butyrolactone | Mild conditions, stereospecific. |

| Allylic alcohol | Metal formate, photoredox catalyst, blue light | γ-Butyrolactone derivative | Utilizes CO₂ radical anion, mild. acs.org |

Condensation and Subsequent Reduction Protocols

The dihydrofuranone ring can also be constructed through the condensation of an enolate with a carbonyl compound, followed by reduction and cyclization. A classic example is the reaction of a succinic anhydride derivative with a Grignard reagent, which, after workup and reduction, can yield a substituted γ-butyrolactone.

Another approach involves the condensation of an aldehyde or ketone with a malonic ester derivative. The resulting adduct can then be subjected to a series of transformations, including reduction of an ester group to an alcohol and subsequent acid-catalyzed cyclization to form the lactone ring. The mechanism of α-acetyl-γ-butyrolactone synthesis from γ-butyrolactone and ethyl acetate has been explored, highlighting the formation of a carbanion of γ-butyrolactone under strongly alkaline conditions. chemicalpapers.com

| Reactant 1 | Reactant 2 | Key Steps | Product |

| Succinic anhydride | Grignard reagent | Condensation, Reduction, Cyclization | Substituted γ-butyrolactone |

| Aldehyde/Ketone | Malonic ester derivative | Condensation, Reduction, Cyclization | Substituted γ-butyrolactone |

| γ-Butyrolactone | Ethyl acetate | Condensation under basic conditions | α-Acetyl-γ-butyrolactone chemicalpapers.com |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including lactones. acs.orgresearchgate.net This method utilizes transition metal catalysts, most notably Grubbs' ruthenium catalysts, to facilitate the intramolecular exchange of alkylidene groups between two double bonds, leading to the formation of a cyclic olefin and a volatile byproduct like ethylene. nih.govorganic-chemistry.orgacs.org

For the synthesis of dihydrofuranones, a suitable diene-containing ester is required. For example, an allyl ester of an α,β-unsaturated acid can undergo RCM to form an α,β-unsaturated lactone, which can then be reduced to the saturated dihydrofuranone. The efficiency of the RCM reaction can be influenced by factors such as the choice of catalyst generation, substrate concentration, and the presence of additives. nih.gov

| Diene Precursor | Catalyst | Product | Reference |

| Allyl acrylate | Grubbs' Catalyst (1st or 2nd Gen) | α,β-Unsaturated γ-lactone | nih.gov |

| Methallyl acrylates | Grubbs' Catalyst (1st Gen) | 4-Methyl-5-alkyl-2(5H)-furanones | organic-chemistry.orgacs.org |

| α-(Phenylsulfonyl)-β-[(methoxycarbonyl)methyl]-γ-lactone derivative | Grubbs' Catalyst | γ-Lactone fused to a medium-sized ring | acs.org |

Introduction of the Pyridoyl Functionality

Once the dihydrofuranone core is established, the next critical step is the introduction of the 3-pyridoyl group at the C3 position. This can be achieved through several synthetic strategies, primarily involving acylation or cross-coupling reactions.

Acylation Reactions at the Dihydrofuranone C3 Position

Direct acylation of the dihydrofuranone ring at the C3 position is a common method for introducing the pyridoyl group. This typically involves the generation of an enolate from the lactone using a strong base, followed by quenching with a suitable acylating agent, such as nicotinoyl chloride (the acid chloride of nicotinic acid).

The choice of base is crucial to ensure efficient enolate formation without promoting side reactions like lactone ring opening. Common bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH). The reaction is typically carried out at low temperatures to control reactivity. The synthesis of α-acetyl-γ-butyrolactone from γ-butyrolactone and ethyl acetate serves as a well-documented example of C-acylation of a lactone. chemicalpapers.com

| Lactone Substrate | Acylating Agent | Base | General Conditions |

| Dihydro-2(3H)-furanone | Nicotinoyl chloride | LDA or NaH | Anhydrous THF, low temperature |

| γ-Butyrolactone | Benzoyl chloride | n-BuLi | THF, -78 °C |

Cross-Coupling Approaches for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions provide a versatile alternative for forming the C-C bond between the dihydrofuranone ring and the pyridine (B92270) ring. A common strategy involves the synthesis of a 3-halo-dihydrofuranone (e.g., 3-bromo-γ-butyrolactone) as a coupling partner. This can then be reacted with a pyridine-containing organometallic reagent, such as a pyridylboronic acid in a Suzuki coupling reaction. beilstein-journals.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this would involve the reaction of a 3-bromo or 3-triflyloxy-dihydrofuranone with 3-pyridylboronic acid in the presence of a palladium catalyst and a base. The optimization of such couplings, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high yields. researchgate.net

| Dihydrofuranone Derivative | Pyridine Coupling Partner | Catalyst System | Reaction Type |

| 3-Bromo-dihydrofuranone | 3-Pyridylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Suzuki Coupling |

| 3-Triflyloxy-dihydrofuranone | 3-Pyridylstannane | Pd catalyst | Stille Coupling |

Stereoselective Synthesis of this compound

The synthesis of this compound in an enantiomerically pure form requires precise control over the creation of the chiral center at the C3 position. Stereoselective synthesis methodologies, including asymmetric catalysis, chiral pool approaches, and diastereoselective routes, provide the primary strategies for achieving this objective.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules like this compound from achiral or racemic precursors. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the target molecule, asymmetric synthesis could be envisioned through the catalytic enantioselective acylation of a dihydrofuranone enolate or a related precursor.

While a direct asymmetric pyridoylation of the dihydro-2-(3H)-furanone scaffold is not extensively documented, analogous transformations provide a proof of principle. Organocatalysis, for instance, has been successfully employed in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, establishing stereocenters with high fidelity. A similar strategy could involve the conjugate addition of a masked acyl anion equivalent to an appropriate Michael acceptor, followed by cyclization.

Another potential route involves the use of chiral metal complexes. Transition metal catalysts, particularly those based on rhodium, palladium, or copper, paired with chiral ligands, are effective in a wide range of asymmetric transformations. A hypothetical rhodium-catalyzed asymmetric C-H activation and functionalization of the dihydrofuranone ring could introduce the pyridoyl moiety enantioselectively. Chiral phosphoric acids have also emerged as highly effective catalysts for a variety of asymmetric reactions, including cycloadditions that form heterocyclic rings, and could potentially be adapted for this system. researchgate.net

Table 1: Examples of Asymmetric Catalysis for Heterocycle Synthesis This table presents data from analogous systems to illustrate the potential of asymmetric catalysis.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Quinone & Enamide | Up to 99.9% |

| Bifunctional Squaramide | Michael/Annulation | Pyrazolone & Ketone | Up to >99% |

Chiral Pool Approaches for Stereocontrol

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govmdpi.com Compounds such as amino acids, carbohydrates, and terpenes serve as versatile building blocks, incorporating their inherent chirality into the final target molecule. nih.govmdpi.com For the synthesis of this compound, starting materials like L-glutamic acid or L-aspartic acid are attractive candidates as they possess a relevant carbon skeleton and a pre-existing stereocenter.

A plausible synthetic sequence could commence with the appropriate modification of the amino acid's functional groups. For example, the α-amino group of L-glutamic acid could be converted into a hydroxyl group with retention of configuration via diazotization. The carboxylic acid moieties could then be selectively manipulated, with one serving as a precursor to the lactone carbonyl and the other being removed or transformed. The pyridoyl group could be introduced at the C3 position through C-acylation of an intermediate enolate. This strategy leverages the innate chirality of the starting material to dictate the stereochemistry of the final product, bypassing the need for an asymmetric catalyst. mdpi.com

Diastereoselective Synthetic Routes

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, aiming to control their relative configuration. While this compound possesses only one stereocenter, diastereoselective methods can be crucial during its synthesis if a chiral auxiliary or a chiral precursor with multiple stereocenters is used.

For instance, a chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction that establishes the C3 stereocenter. After the desired stereochemistry is set, the auxiliary is removed. Alternatively, if an intermediate in the synthetic pathway contains a second stereocenter, the formation of the furanone ring or the introduction of the pyridoyl group must proceed with high diastereoselectivity to ensure the correct relative stereochemistry. Methodologies such as substrate-controlled iodoenolcyclization of 2-allyl-1,3-dicarbonyl compounds have been shown to produce dihydrofurans with high diastereoselectivity, illustrating how substrate features can direct stereochemical outcomes. researchgate.net Similarly, C-H activation-cyclization cascades can generate highly substituted heterocyclic systems with excellent control over diastereomer ratios. nih.gov

Biocatalytic and Enzymatic Synthetic Pathways for Dihydrofuranone Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, often in aqueous environments, and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity. For the synthesis of dihydrofuranone systems, enzymes can be employed for key steps such as ring formation and functional group manipulation. nih.gov

Lipase-Catalyzed Lactonization

Lipases are a class of hydrolase enzymes widely used in organic synthesis for their ability to catalyze esterification and transesterification reactions. nih.goviupac.org In the context of lactone synthesis, lipases are particularly effective at catalyzing intramolecular esterification (lactonization) of ω-hydroxy acids or their esters to form lactones. nih.govresearchgate.net This approach is noted for its mild reaction conditions and, in some cases, its ability to perform kinetic resolutions of racemic precursors. mdpi.com

The synthesis of the this compound core could be achieved by the lipase-catalyzed cyclization of a suitable 4-hydroxy-2-(3-pyridoyl)butanoic acid derivative. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is one of the most robust and commonly used lipases for such transformations due to its broad substrate scope and high efficiency in organic solvents. nih.govnih.gov The enzymatic reaction typically proceeds by activating the carboxylic acid and forming an acyl-enzyme intermediate, which is then attacked by the hydroxyl group to close the ring.

Table 2: Selected Lipases for Lactonization and Resolution

| Enzyme | Source Organism | Typical Application |

|---|---|---|

| Lipase B (CALB) | Candida antarctica | Ring-opening polymerization, macrocyclization, kinetic resolution |

| Lipase AK | Pseudomonas fluorescens | Kinetic resolution of esters and alcohols |

Enzyme-Mediated Functionalization

Beyond ring formation, enzymes can be used to functionalize existing molecules or precursors with high selectivity. This can involve the introduction of new functional groups or the resolution of racemic mixtures.

One key strategy is Enzymatic Kinetic Resolution (EKR). A racemic mixture of a precursor alcohol, for instance, a racemic version of 4-hydroxy-2-(3-pyridoyl)butanoic ester, could be subjected to lipase-catalyzed transesterification. mdpi.com The enzyme would selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its acylated product) from the slow-reacting enantiomer (the unreacted alcohol). mdpi.com Both the acylated and unreacted precursors, now enantioenriched, could then be carried forward to produce the separate enantiomers of the target lactone.

Direct enzymatic acylation at the C3 position of the dihydrofuranone ring is a more challenging transformation. While acyltransferases catalyze such reactions in nature, their reliance on specific acyl-coenzyme A donors often limits their synthetic utility. iupac.org However, promiscuous activities of other enzymes, such as certain hydrolases, can sometimes be exploited. For example, the perhydrolase activity of some esterases can generate peracids in situ, which can participate in oxidative transformations like Baeyer-Villiger oxidations to form lactones from cyclic ketones. nih.gov This highlights the potential for discovering or engineering novel enzyme activities for targeted functionalizations.

Synthesis of Isotopically Labeled this compound Analogues

The synthesis of isotopically labeled compounds is a cornerstone of mechanistic studies in chemistry, providing invaluable insights into reaction pathways and the movement of atoms. For complex molecules like this compound, the introduction of isotopes such as deuterium (²H) can help elucidate the mechanisms of its formation, rearrangement, and biological activity.

Deuteration Strategies for Mechanistic Studies

While direct methods for the specific deuteration of this compound are not extensively documented, general strategies for the isotopic labeling of dihydro-2(3H)-furanones (also known as γ-butyrolactones) can be adapted. These methods are crucial for preparing labeled analogues to probe reaction mechanisms through techniques like kinetic isotope effect studies. chem-station.comicm.edu.plnih.gov

One prominent strategy involves the catalytic deuteration of unsaturated precursors. A general and efficient method for the synthesis of isotopomeric dihydro-2(3H)-furanones containing two, four, or six deuterium atoms has been developed. nih.govacs.org This procedure utilizes a ruthenium catalyst, specifically Ru₄H₄(CO)₈(PBu₃)₄, in the presence of high-pressure deuterium gas (D₂). nih.govresearchgate.net The starting materials for this transformation can be saturated C4 diacids like succinic acid or unsaturated C4 diacids such as fumaric, maleic, or acetylenedicarboxylic acid. nih.govacs.org The reaction is typically carried out at elevated temperatures (e.g., 180 °C) and pressures (e.g., 180 bar of D₂). nih.govresearchgate.net This approach offers a versatile route to selectively introduce deuterium atoms into the furanone ring system.

For this compound, a potential retrosynthetic approach to a deuterated analogue could involve the synthesis of a deuterated γ-butyrolactone precursor, which is then subsequently acylated with a 3-pyridoyl group. The positions of deuteration on the furanone ring would depend on the choice of the deuterated C4 diacid precursor.

The application of such deuterated analogues in mechanistic studies is critical. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. chem-station.com Observing a significant KIE upon deuteration at a specific position provides strong evidence that the C-H bond at that position is broken in the rate-determining step of the reaction. chem-station.comicm.edu.pl This information is instrumental in distinguishing between different possible reaction mechanisms.

Synthesis of Diverse Dihydrofuranone Derivatives

The dihydrofuranone core is a versatile scaffold that can be chemically modified to generate a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and material science. Starting from dihydrofuranone derivatives, synthetic routes to arylidene-furanones, pyrrolones, and pyridazinones have been established.

Arylidene-Furanone Synthesis

The synthesis of arylidene-furanone derivatives often involves the Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgorganic-chemistry.org In the context of this compound, the methylene (B1212753) group at the 3-position is activated by both the adjacent furanone carbonyl and the pyridoyl carbonyl group, making it a suitable substrate for condensation with aldehydes.

The general reaction involves treating the 3-acyl-dihydrofuranone with an aromatic aldehyde in the presence of a basic catalyst, such as piperidine or pyridine. wikipedia.orgorganic-chemistry.org The reaction typically proceeds by deprotonation of the active methylene group to form an enolate, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated arylidene product.

| Starting Material | Aldehyde | Catalyst/Conditions | Product | Reference(s) |

| 3-Acyl-dihydrofuranone | Aromatic Aldehyde | Base (e.g., Piperidine, Pyridine) | 3-(1-Aryl-2-acyl)methylene-dihydro-2(3H)-furanone | wikipedia.orgorganic-chemistry.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone product | wikipedia.org |

| Aldehydes/Ketones | Active methylene compounds | Ethylenediammonium diacetate (EDDA)/[bmim]BF₄ | Knoevenagel adducts | organic-chemistry.org |

This methodology allows for the introduction of a wide variety of aryl groups at the 3-position, leading to a library of arylidene-furanone derivatives with diverse electronic and steric properties. researchgate.net

Conversion to Pyrrolones and Pyridazinones

The furanone ring is susceptible to nucleophilic attack, which can be exploited to convert it into other heterocyclic systems. Specifically, reactions with primary amines and hydrazine (B178648) derivatives provide access to pyrrolones and pyridazinones, respectively. ekb.eg

Synthesis of Pyrrolones:

The reaction of 2(3H)-furanones with primary amines, such as ammonia or benzylamine, can lead to the formation of the corresponding pyrrol-2-ones. researchgate.netekb.eg This transformation is believed to proceed through an initial nucleophilic attack of the amine on the lactone carbonyl, leading to ring opening. Subsequent intramolecular condensation and dehydration result in the formation of the five-membered nitrogen-containing ring of the pyrrolone. tubitak.gov.tr The reaction conditions can vary, from using ammonium acetate in acetic acid under reflux to fusion with ammonium acetate. ekb.eg

| Furanone Reactant | Amine | Conditions | Product | Reference(s) |

| 3-Arylidene-2(3H)-furanones | Ammonium acetate | Acetic acid, reflux | Pyrrolone derivatives | ekb.eg |

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones | Benzylamine | - | 3-Arylidene-1-benzyl-1,3-dihydro-5-(4-methylphenyl)-2H-pyrrol-2-ones | researchgate.net |

| 2,5-Dimethoxy-2,5-dihydrofuran | Amino dicarboxylic acid esters | 5M HCl, H₂O, r.t. | 3-Pyrroline-2-ones | tubitak.gov.tr |

Synthesis of Pyridazinones:

Similarly, pyridazinone derivatives can be synthesized from 2(3H)-furanones by reaction with hydrazine hydrate. ekb.egnih.gov The reaction mechanism likely involves the initial formation of a hydrazide intermediate via ring opening of the lactone. ekb.eg This intermediate can then undergo cyclization to form the six-membered pyridazinone ring. The choice of reaction conditions, such as the solvent and temperature, can influence the outcome, sometimes allowing for the isolation of the hydrazide intermediate. ekb.egresearchgate.net For instance, stirring the furanone with hydrazine hydrate in ethanol at room temperature may yield the hydrazide, while boiling the mixture can lead directly to the pyridazinone. ekb.eg

| Furanone Reactant | Hydrazine Source | Conditions | Product | Reference(s) |

| 2(3H)-furanone | Hydrazine hydrate | Absolute ethanol, boil | Pyridazinone derivative | ekb.eg |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate | Absolute ethanol, reflux | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |

| 2-Furanone derivatives | Hydrazine hydrate | Stirring, then HCl/AcOH reflux | Pyridazinone derivatives | researchgate.net |

These ring transformation reactions highlight the utility of dihydrofuranone derivatives as versatile building blocks in heterocyclic synthesis, enabling the creation of a diverse array of nitrogen-containing scaffolds.

Reactions of the Lactone Ring System

The dihydro-2(3H)-furanone ring, a cyclic ester, is a key site of reactivity. Its stability and reaction pathways are influenced by the electron-withdrawing 3-pyridoyl substituent, which acidifies the C-3 proton and activates the lactone carbonyl towards nucleophilic attack.

The most characteristic reaction of the lactone ring is its cleavage by nucleophiles. The carbonyl carbon of the lactone is electrophilic and susceptible to attack, leading to a tetrahedral intermediate that subsequently collapses, causing the ring to open. This process is common for 2(3H)-furanone derivatives, which are recognized as valuable precursors for a wide array of acyclic and other heterocyclic systems due to the facile ring-opening. researchgate.net

The reaction's course is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as hydroxide (B78521) or alkoxides, will readily open the lactone ring to form the corresponding γ-hydroxy carboxylate or ester. With nitrogen-based nucleophiles, the reaction can be more complex.

Reaction with Amines and Hydrazines: Primary and secondary amines can act as nucleophiles, attacking the lactone carbonyl to yield γ-hydroxy amides. In some cases, particularly with bifunctional nucleophiles like hydrazine or hydroxylamine (B1172632), the initial ring-opening can be followed by a subsequent intramolecular cyclization involving the other functional groups, leading to the formation of new heterocyclic systems like pyridazinones or pyrrolones. researchgate.netnih.govmdpi.com For instance, the reaction of similar furanone systems with hydrazine derivatives has been shown to result in ring transformation to produce pyridazinone structures. mdpi.com Studies on related 2H-furo[3,2-b]pyran-2-ones show that interaction with dinucleophiles leads to recyclization initiated by the opening of the furanone ring. nih.gov

Reaction with Carbon and Sulfur Nucleophiles: Organometallic reagents, such as Grignard or organolithium reagents, can add to the lactone carbonyl, though this can be competitive with deprotonation at the acidic C-3 position. Sulfur nucleophiles, like thiols and mercaptans, can also participate in ring-opening reactions, particularly under basic conditions, to yield γ-hydroxy thioesters. mdpi.comsemanticscholar.org

The table below summarizes the expected outcomes of nucleophilic attack on the lactone ring of this compound.

| Nucleophile | Reagent Example | Expected Product Type |

| Oxygen Nucleophiles | NaOH (aq), NaOR | γ-Hydroxy carboxylate, γ-Hydroxy ester |

| Nitrogen Nucleophiles | R-NH₂, Hydrazine | γ-Hydroxy amide, Recyclized heterocycles (e.g., Pyridazinones) |

| Sulfur Nucleophiles | R-SH | γ-Hydroxy thioester |

| Carbon Nucleophiles | R-MgBr | Ring-opened ketone (after hydrolysis) or deprotonation |

Unlike aromatic rings such as furan (B31954), the saturated dihydro-2(3H)-furanone ring does not undergo classical electrophilic aromatic substitution. Reactivity towards electrophiles is centered on the α-carbon (C-3), which is positioned between two electron-withdrawing carbonyl groups (the lactone and the ketone). This positioning makes the C-3 proton acidic and readily removable by a base to form a stabilized enolate. This enolate is nucleophilic and can react with a variety of electrophiles.

This reactivity is characteristic of β-dicarbonyl compounds and allows for the introduction of various substituents at the C-3 position. Potential reactions include:

Alkylation: Reaction of the enolate with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides.

Halogenation: Reaction with electrophilic halogen sources (e.g., N-bromosuccinimide).

Reactivity of the 3-Pyridoyl Substituent

The 3-pyridoyl group consists of a pyridine ring attached to a ketone carbonyl group. Both the carbonyl and the pyridine ring are sites for chemical transformations.

The exocyclic ketone of the 3-pyridoyl moiety exhibits typical reactivity for a carbonyl group. ic.ac.uk It is an electrophilic center susceptible to nucleophilic addition. libretexts.orgstudymind.co.uk

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forceful reduction conditions, such as the Wolff-Kishner (hydrazine and base) or Clemmensen (zinc amalgam and acid) reductions, can deoxygenate the carbonyl group completely to a methylene (CH₂) group, yielding a 3-(3-pyridylmethyl) substituent. libretexts.orgmsu.edu

Nucleophilic Addition: The carbonyl carbon can be attacked by a range of nucleophiles. msu.edu For example, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would yield a tertiary alcohol upon workup. Reaction with cyanide ions (e.g., from KCN/acid) forms a cyanohydrin, a reaction that extends the carbon chain. studymind.co.uk

Formation of Imines and Related Compounds: The ketone can condense with primary amines to form imines (Schiff bases) or with derivatives like hydroxylamine and hydrazine to form oximes and hydrazones, respectively.

The table below outlines key reactions at the ketone carbonyl group.

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Ketone → Secondary Alcohol |

| Deoxygenation | H₂NNH₂/KOH (Wolff-Kishner) | Ketone → Methylene (CH₂) |

| Addition of Organometallics | 1. R-MgBr; 2. H₃O⁺ | Ketone → Tertiary Alcohol |

| Cyanohydrin Formation | KCN / H⁺ | Ketone → Cyanohydrin |

| Imine Formation | R-NH₂ | Ketone → Imine |

| Oxime Formation | NH₂OH | Ketone → Oxime |

| Hydrazone Formation | H₂NNH₂ | Ketone → Hydrazone |

The pyridine ring is an electron-deficient aromatic heterocycle. This electronic nature makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack, especially if an activating group is present or if converted to a pyridinium (B92312) salt.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized by peroxy acids (e.g., m-CPBA) to form the corresponding pyridine-N-oxide. This transformation alters the reactivity of the ring, facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.

Nucleophilic Aromatic Substitution (SNAAr): While the unsubstituted pyridine ring is not highly reactive towards nucleophiles, strong nucleophiles can displace a leaving group at the 2-, 4-, or 6-positions. In the absence of a leaving group, direct addition of organometallic reagents (Chichibabin reaction) can occur, typically at the 2- or 6-position, but this requires harsh conditions.

Ring Interconversion: Under specific and often drastic conditions, the pyridine ring can undergo transformations into other ring systems. For example, rearrangements and interconversions between pyridine and pyrimidine (B1678525) rings have been documented in heterocyclic chemistry. wur.nl

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key potential reactions can be inferred from studies on analogous furanone and ketone systems.

The mechanism for nucleophilic ring-opening of the lactone is a well-established acyl substitution pathway. For example, in a base-catalyzed hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon of the lactone (Step 1). This forms a negatively charged tetrahedral intermediate (Step 2). The intermediate then collapses, reforming the carbonyl double bond and cleaving the C-O bond within the ring, which is facilitated by the stability of the resulting alkoxide (Step 3). A final proton transfer step yields the γ-hydroxy carboxylate product (Step 4).

In reactions involving more complex nucleophiles, such as the transformation of furanones into pyridazinones by hydrazine, the mechanism involves an initial nucleophilic attack and ring-opening, followed by an intramolecular condensation and dehydration to form the new heterocyclic ring. mdpi.comsemanticscholar.org Similarly, reactions of related furo-pyranones with N-nucleophiles are proposed to proceed via acid-catalyzed addition of the amine, formation of an enamine, and subsequent recyclization involving attack on the lactone moiety. nih.gov

The mechanism for reactions at the exocyclic ketone carbonyl, such as nucleophilic addition, also proceeds via a tetrahedral intermediate. libretexts.org The nucleophile attacks the carbonyl carbon, and the pi electrons move to the oxygen atom. The resulting alkoxide intermediate is then protonated during aqueous workup to give the final alcohol product.

Kinetic and Thermodynamic Analyses

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto form and two possible enol forms. This tautomerism is a fundamental process for β-dicarbonyl compounds and is crucial for many of their reactions. masterorganicchemistry.comlibretexts.org The equilibrium position is influenced by factors such as the solvent and the potential for intramolecular hydrogen bonding. youtube.com

The keto form is generally the more thermodynamically stable tautomer for simple ketones. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a conjugated system and, more importantly, by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. youtube.comyoutube.com In the case of this compound, the enol form would create a conjugated system that extends into the pyridine ring, further enhancing its stability.

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the α-hydrogen more acidic and facilitating its removal to form the enol. youtube.com In a basic medium, the α-hydrogen is directly abstracted to form an enolate ion, which is then protonated on the oxygen to yield the enol. youtube.com

Illustrative Keto-Enol Equilibrium Data for Analogous Compounds

To illustrate the principles of keto-enol tautomerism, the following table presents hypothetical equilibrium data based on typical values for β-dicarbonyl compounds. This data is not specific to this compound and is for illustrative purposes only.

| Solvent | % Keto Form (Illustrative) | % Enol Form (Illustrative) | Keq ([Enol]/[Keto]) (Illustrative) | ΔG° (kJ/mol) (Illustrative) |

| Non-polar (e.g., Hexane) | 10 | 90 | 9.0 | -5.6 |

| Polar Aprotic (e.g., Acetone) | 50 | 50 | 1.0 | 0 |

| Polar Protic (e.g., Water) | 85 | 15 | 0.18 | +4.3 |

Lactone Hydrolysis

The dihydrofuranone ring, being a lactone, is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more effectively, by base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the lactone. This is typically the rate-determining step. Subsequent collapse of the tetrahedral intermediate leads to the opening of the ring, forming a carboxylate and an alcohol.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, leading to ring opening.

The rate of hydrolysis is dependent on the ring size of the lactone, with five-membered rings (γ-lactones) like dihydrofuranone generally being more stable and hydrolyzing slower than four-membered rings (β-lactones) but faster than six-membered rings (δ-lactones) or acyclic esters under certain conditions. acs.org

Illustrative Kinetic Data for Lactone Hydrolysis

The following table provides hypothetical kinetic data to illustrate the expected relative rates of hydrolysis for different lactone ring systems. This data is not specific to this compound and is for illustrative purposes only.

| Lactone Type | Relative Rate of Basic Hydrolysis (Illustrative) |

| β-Lactone (4-membered ring) | 1000 |

| γ-Lactone (5-membered ring) | 1 |

| δ-Lactone (6-membered ring) | 10 |

| Acyclic Ester | 0.1 |

Identification of Reaction Intermediates

Specific studies identifying the reaction intermediates in the transformations of this compound are not documented. However, based on the established mechanisms for keto-enol tautomerism and lactone hydrolysis, the following intermediates can be postulated.

Enol and Enolate Intermediates

In reactions involving the α-carbon, such as alkylation or halogenation, the key reactive intermediates are the enol and enolate forms of the molecule.

Enol: The enol tautomer, formed under both acidic and neutral conditions, is a nucleophile at the α-carbon. It can react with various electrophiles. The formation of the enol is often the rate-determining step in reactions like acid-catalyzed α-halogenation of ketones. masterorganicchemistry.com The enol form of this compound would be a neutral, but reactive, intermediate.

Enolate: Under basic conditions, the deprotonation of the α-carbon leads to the formation of an enolate ion. This is a much more powerful nucleophile than the enol due to its negative charge. The enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). For most applications, C-alkylation is the desired pathway. The enolate of this compound would be a key intermediate in base-catalyzed reactions at the α-position.

Tetrahedral Intermediates in Hydrolysis

During the hydrolysis of the lactone ring, a tetrahedral intermediate is formed at the carbonyl carbon.

In base-catalyzed hydrolysis, the attack of a hydroxide ion on the carbonyl carbon generates a tetrahedral intermediate with a negative charge on the oxygen atom.

Structural Elucidation and Advanced Spectroscopic Characterization of Dihydro 3 3 Pyridoyl 2 3h Furanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentepfl.chchemicalbook.comchemicalbook.comimreblank.chnist.gov

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysischemicalbook.comchemicalbook.comimreblank.chnist.govlibretexts.org

The ¹H and ¹³C NMR spectra of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone provide the initial and fundamental information regarding the number and types of protons and carbons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the nuclei, with electron-withdrawing groups causing a downfield shift to higher ppm values. libretexts.org

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the dihydrofuranone moiety. The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the dihydrofuranone ring, being part of a saturated heterocyclic system, will appear at higher fields (upfield). The specific chemical shifts of the methylene (B1212753) (CH₂) and methine (CH) protons in the furanone ring are influenced by their proximity to the carbonyl group and the oxygen atom.

¹³C NMR: The carbon spectrum complements the proton data by providing the number of unique carbon environments. The carbonyl carbons of the ketone and the lactone will exhibit characteristic downfield shifts (typically δ 160-220 ppm). The sp²-hybridized carbons of the pyridine ring will also appear in the downfield region (δ 120-150 ppm), while the sp³-hybridized carbons of the dihydrofuranone ring will be found at higher fields.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2' | - | 150-155 |

| Pyridine C3' | - | 135-140 |

| Pyridine C4' | 8.5-8.8 | 123-128 |

| Pyridine C5' | 7.3-7.6 | 135-140 |

| Pyridine C6' | 8.7-9.0 | 148-152 |

| Furanone C2 | 4.5-5.0 | 75-85 |

| Furanone C3 | 3.5-4.0 | 50-60 |

| Furanone C4 | 2.0-2.5 | 30-40 |

| Furanone C5 | - | 170-180 |

| Pyridoyl C=O | - | 190-200 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. slideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It is instrumental in identifying adjacent protons, for instance, by showing correlations between the protons on the dihydrofuranone ring and confirming the substitution pattern on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chresearchgate.net This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). epfl.ch HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted carbon of the pyridine ring, by observing their long-range couplings to nearby protons. For example, correlations between the protons on the furanone ring and the pyridoyl carbonyl carbon would confirm the connectivity of these two moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This is essential for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the dihydrofuranone ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysisepfl.chchemicalbook.comimreblank.chlibretexts.org

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. libretexts.org

Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its constituent functional groups. libretexts.org

C=O Stretching: Two distinct carbonyl stretching vibrations are expected. The lactone carbonyl (in the dihydrofuranone ring) will typically absorb in the range of 1760-1800 cm⁻¹. The ketone carbonyl (of the pyridoyl group) will absorb at a lower frequency, generally between 1680-1700 cm⁻¹, due to conjugation with the pyridine ring.

C-O Stretching: The C-O stretching vibrations of the lactone will appear in the fingerprint region, typically around 1000-1300 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching bands from the pyridine ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the dihydrofuranone ring will be observed just below 3000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR and Raman Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Lactone C=O | Stretching | 1760-1800 | Weak |

| Ketone C=O | Stretching | 1680-1700 | Medium |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | Strong |

| Lactone C-O | Stretching | 1000-1300 | Medium |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysisepfl.chchemicalbook.comchemicalbook.comnist.gov

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision. This allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecular ion [M]⁺ will likely undergo characteristic fragmentation pathways. Common fragmentation patterns for such a molecule could include:

Cleavage of the pyridoyl group: Loss of the pyridine ring or the entire pyridoyl group.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the lactone or ketone.

Ring opening of the furanone: Fragmentation of the dihydrofuranone ring.

The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. While specific MS/MS data for this compound is not available in the reviewed literature, the fragmentation behavior of related 3(2H)-furanone structures provides a basis for predicting its fragmentation pathways. researchgate.netimreblank.ch

Generally, the fragmentation of 3(2H)-furanones involves the cleavage of the furanone ring. researchgate.netimreblank.ch For this compound, with a molecular weight of 191.18 g/mol and a molecular formula of C₁₀H₉NO₃, the expected fragmentation would likely involve the loss of the pyridoyl group and subsequent cleavages of the dihydrofuranone ring. researchgate.net Common fragmentation patterns for similar heterocyclic compounds include the loss of small neutral molecules like CO, CO₂, and ethylene. The pyridinyl moiety would also be expected to produce characteristic fragment ions.

A proposed fragmentation pathway, based on general principles, would likely show an initial cleavage between the furanone ring and the pyridoyl carbonyl group. This could result in ions corresponding to the pyridoyl cation and the dihydro-2(3H)-furanone radical cation. Further fragmentation of the furanone portion would likely proceed through the loss of CO and C₂H₂O. The pyridine ring itself is relatively stable but could undergo fragmentation at higher collision energies.

X-ray Crystallography for Solid-State Molecular Architecture

Detailed X-ray crystallographic data for this compound, which would provide definitive information about its three-dimensional structure in the solid state, is not currently available in public databases. However, analysis of crystallographic data for structurally related furanone and pyridine derivatives allows for a hypothetical discussion of its molecular architecture.

Bond Lengths, Bond Angles, and Torsion Angles

Based on crystallographic studies of similar heterocyclic compounds, the bond lengths and angles within the dihydrofuranone and pyridine rings of this compound are expected to fall within typical ranges. The C=O bond of the lactone would be approximately 1.20-1.22 Å, while the C-O single bonds within the ring would be around 1.33-1.45 Å. The C-C bonds of the saturated portion of the furanone ring would be in the range of 1.50-1.54 Å. In the pyridine ring, the C-N and C-C bond lengths would be characteristic of aromatic systems, typically around 1.33-1.39 Å.

The bond angles within the five-membered dihydrofuranone ring would be constrained, deviating from the ideal sp³ and sp² hybridization angles. The torsion angles would define the conformation of the furanone ring, which is often found in an envelope or twisted conformation in related structures. The orientation of the pyridoyl substituent relative to the furanone ring would be a key feature, determined by the torsion angle around the C-C bond connecting the two ring systems.

Hypothetical Bond Lengths and Angles:

| Bond/Angle | Expected Value |

| C=O (lactone) | ~1.21 Å |

| C-O (lactone) | ~1.35 Å |

| C-C (furanone) | ~1.52 Å |

| C-N (pyridine) | ~1.34 Å |

| C-C (pyridine) | ~1.39 Å |

| O-C-C (furanone) | ~108° |

| C-N-C (pyridine) | ~117° |

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of this compound would be governed by various intermolecular interactions. The presence of the polar carbonyl groups and the nitrogen atom in the pyridine ring suggests that dipole-dipole interactions and hydrogen bonding (if co-crystallized with protic solvents or if residual water is present) would play a significant role.

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence properties of a molecule are determined by its electronic structure and the transitions between electronic states. For this compound, the presence of the pyridine ring, a carbonyl group, and a furanone moiety would give rise to characteristic absorption and emission spectra.

Fluorescence spectroscopy provides information about the emissive properties of a molecule from its excited state. While not all furanone derivatives are strongly fluorescent, the presence of the pyridoyl group could lead to observable emission. The fluorescence emission, if present, would occur at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be dependent on the efficiency of non-radiative decay pathways. The photophysical properties, including absorption and emission wavelengths, can be significantly influenced by the solvent polarity. researchgate.net

Computational and Theoretical Investigations of Dihydro 3 3 Pyridoyl 2 3h Furanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. DFT studies on this compound would typically focus on:

Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen of the pyridine (B92270) ring are expected to be regions of negative potential, indicating sites susceptible to electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as Fukui functions and dual descriptors, which can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

In a computational study of the structurally related ion, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), DFT calculations at the B3LYP/6-311G** level of theory were used to obtain optimized geometries and energies. nih.govresearchgate.net Similar calculations for this compound would provide valuable data on its structural and electronic characteristics.

Ab Initio Methods for Spectroscopic Prediction

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for spectroscopic properties.

For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) would be employed for:

High-Accuracy Energy and Geometry Calculations: To obtain a very precise molecular geometry and energy, which can serve as a benchmark for DFT results.

Prediction of Spectroscopic Data: Ab initio calculations are particularly powerful for predicting vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure. For instance, in studies of other furanone derivatives, ab initio calculations have been successfully used to reproduce experimental structural parameters.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the bond linking the furanone and pyridine rings allows for multiple spatial orientations, or conformations.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum methods and is ideal for scanning the potential energy surface to identify stable conformers (local energy minima) and the transition states that separate them. For this compound, MM would be used to explore the rotational barrier around the C-C bond connecting the two ring systems.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal how the molecule flexes and changes its conformation at a given temperature. This is crucial for understanding its behavior in a realistic chemical environment.

A conformational study of the related NNKFI ion revealed significant puckering in the furanium backbone. nih.gov A similar analysis of this compound would likely show a non-planar furanone ring and various possible orientations of the pyridoyl group.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical methods are invaluable for mapping out the mechanisms of chemical reactions. For this compound, this could involve studying:

Lactone Ring-Opening: The dihydrofuranone ring is susceptible to hydrolysis or reaction with other nucleophiles. researchgate.net Computational methods can model the entire reaction pathway, from the reactants to the products, and identify the transition state structure and its associated energy barrier (activation energy). This information reveals how fast the reaction is likely to proceed.

Reactions at the Ketone Group: The ketone linkage is another reactive site. Theoretical studies could explore its reduction or its reaction with nucleophiles.

Electrophilic Aromatic Substitution: The reactivity of the pyridine ring towards electrophiles can also be investigated.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a proposed reaction can be constructed, providing a deeper understanding of the reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical/pharmacological data)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. While excluding direct pharmacological data, QSAR models can be built based on other measurable activities, such as enzyme inhibition or receptor binding affinity, if such data were available for a series of derivatives of this compound.

The process would involve:

Descriptor Calculation: For a set of analogous compounds, a wide range of molecular descriptors would be calculated using computational methods. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates a subset of these descriptors with the measured activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of compounds with enhanced properties.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

As mentioned in section 5.1.2, quantum chemical calculations are highly effective at predicting spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the predicted spectrum with an experimental one is a powerful tool for structure verification.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated. This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting theoretical spectrum provides a vibrational fingerprint of the molecule. For example, the calculations would predict the characteristic stretching frequencies for the lactone and ketone C=O groups, the C-O-C ether linkage in the furanone ring, and the vibrations of the pyridine ring.

For the related furanium ion NNKFI, vibrational analyses have been reported, and similar detailed predictions would be possible for this compound. researchgate.net

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties (MEP, HOMO/LUMO), reactivity descriptors. |

| Ab Initio Methods (HF, MP2, CC) | High-accuracy energy calculations, prediction of NMR, IR, and Raman spectra. |

| Molecular Mechanics (MM) | Conformational analysis, identification of stable conformers. |

| Molecular Dynamics (MD) | Simulation of molecular motion and flexibility in solution. |

| QSAR Modeling | Correlation of structural descriptors with activity for a series of derivatives. |

| This table summarizes the application of various computational methods to the study of this compound. |

Biological Activities and Mechanistic Understanding of Dihydro 3 3 Pyridoyl 2 3h Furanone Analogues in Vitro Studies

Enzyme Modulation and Metabolic Pathway Interactions

Analogues of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone have demonstrated the ability to modulate the activity of several key enzymes, thereby impacting cellular metabolic pathways. These interactions are primarily inhibitory, targeting enzymes involved in inflammation, cell signaling, and lipid metabolism.

Inhibition and Activation of Specific Enzymes (e.g., oxidoreductases, transferases)

In vitro assays have shown that furanone-containing compounds can act as potent enzyme inhibitors. For instance, a series of furan-2-yl(phenyl)methanone derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), enzymes crucial for cellular signal transduction. Several of these new derivatives exhibited promising activity, with some showing inhibitory effects identical to or even better than genistein, a known PTK inhibitor mdpi.com. The structure-activity relationship studies indicated that the presence of hydroxyl groups on the furan-2-yl(phenyl)methanone backbone is essential for their in vitro PTK inhibitory activity, while the introduction of a methoxyl group can lead to a loss of activity mdpi.com.

Furthermore, pyridinyl-substituted flavanone derivatives have been synthesized and tested for their ability to inhibit cytochrome P450 aromatase. The introduction of a pyridinylmethylene group at the carbon 3 position of the flavanone nucleus led to a significant increase in the aromatase inhibitory effect nih.gov.

In the context of parasitic diseases, a pyridyl-furan series of analogues has been shown to potentially inhibit the phosphatidylinositol 4-kinase (PI4KIIIB) enzyme in Plasmodium falciparum, the parasite responsible for malaria nih.gov. This inhibition is critical as it disrupts protein trafficking and red blood cell invasion by the parasite nih.gov.

Additionally, other furanone derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Certain pyridazinone derivatives derived from furanones have shown dual COX-2/15-LOX inhibition tandfonline.com.

The following table summarizes the enzyme inhibitory activities of some furanone analogues:

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases (PTKs) | Inhibition | mdpi.com |

| Pyridinyl-substituted flavanones | Cytochrome P450 Aromatase | Inhibition | nih.gov |

| Pyridyl-furan analogues | Plasmodium falciparum PI4KIIIB | Potential Inhibition | nih.gov |

| Pyridazinone derivatives (from furanones) | COX-2 and 15-LOX | Dual Inhibition | tandfonline.com |

Impact on Cellular Metabolic Flux and Metabolite Levels

The enzymatic inhibition exerted by furanone analogues can lead to significant alterations in cellular metabolic pathways. For example, a marine-derived furanone was found to reduce intracellular lipid accumulation in vitro nih.gov. This compound was observed to lower the cellular levels of total cholesterol (TC) and triglycerides (TG) in RAW264.7 cells nih.gov. The lipid-lowering effect is partly attributed to the down-regulation of SREBP-2 in HepG2 cells, a key regulator of cholesterol biosynthesis nih.gov.

Molecular Interactions with Biological Targets

The biological activities of this compound analogues are underpinned by their molecular interactions with various biological macromolecules. These interactions can lead to changes in the conformation and function of these targets.

Binding to Biomolecules (e.g., proteins, nucleic acids)

Molecular docking studies have been instrumental in elucidating the potential binding modes of furanone analogues to their protein targets. For marine-derived furanones, docking studies against quorum-sensing receptors in Pseudomonas aeruginosa (LasR, RhlR, and PqsR) have provided insights into their potential as anti-quorum sensing agents. These studies suggest that furanones, being structural analogs of the autoinducers, can bind to these receptors, with the binding affinity influenced by factors such as the length of alkyl side chains and the presence of halogens nih.gov.

In another study, molecular docking of novel furan-azetidinone hybrids against several bacterial enzymes from E. coli, including enoyl reductase and dihydrofolate reductase, was performed. The results indicated that these compounds could bind to the active sites of these enzymes, with specific interactions, such as pi-pi stacking with amino acid residues like PHE 94 and TYR 146 in enoyl reductase, being potentially crucial for their inhibitory activity ijper.org.

Influence on Protein Conformation and Activity

The binding of furanone analogues to proteins can induce conformational changes that alter their activity. The inhibition of enzymes like PTKs and aromatase by furanone derivatives is a direct consequence of these molecular interactions within the enzyme's active site, which in turn modulates their catalytic function mdpi.comnih.gov.

Cellular Effects and Signaling Pathway Modulation

The interactions of this compound analogues at the molecular level translate into broader cellular effects, including the modulation of key signaling pathways.

Research on a pyridyl-furan series of analogues in Plasmodium falciparum has demonstrated their ability to block protein secretion and export nih.gov. This effect is believed to be a downstream consequence of inhibiting the PfPI4KIIIB enzyme, which plays a crucial role in protein trafficking nih.gov. By disrupting this pathway, these compounds can inhibit the parasite's ability to modify the host red blood cell and to invade new cells nih.gov.

Furthermore, a marine-derived furanone has been shown to lower lipid levels in macrophages, partially by enhancing the LXRα/ABC pathways nih.gov. This furanone was found to significantly enhance the expression of LXRα, a key regulator of lipid metabolism and transport nih.gov.

Modulation of Gene Expression

While direct studies on the modulation of host cell gene expression by this compound analogues are not extensively detailed in the available research, their impact on bacterial gene expression is significant, primarily through the disruption of quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to regulate global gene expression in response to population density nih.govfrontiersin.org.

Furanone compounds have been shown to inhibit the expression of QS-regulated genes. For example, treatment with furanones can reduce the expression of genes responsible for producing virulence factors such as pyocyanin and rhamnolipids in Pseudomonas aeruginosa nih.govulster.ac.uk. Furthermore, studies have demonstrated that furanones can significantly affect the transcription of genes involved in bacterial motility and cell wall synthesis frontiersin.org. By interfering with the signaling molecules that control these genetic pathways, furanone analogues can effectively dismantle the coordinated activities of bacterial populations, such as swarming and biofilm formation frontiersin.org.

Influence on Cell Signaling Cascades

The primary mechanism by which furanone analogues influence cellular signaling is through the inhibition of bacterial quorum sensing cascades semanticscholar.org. Many furanone compounds are structurally similar to N-acyl homoserine lactones (AHLs), which are the signaling molecules used by numerous Gram-negative bacteria to communicate nih.govulster.ac.uknih.gov.

This structural mimicry allows furanones to act as competitive antagonists. They can bind to the cognate receptor proteins of AHLs, displacing the natural signaling molecules and thereby blocking the downstream signaling cascade ulster.ac.uk. This interference prevents the bacteria from activating the collective behaviors that are typically triggered at high cell densities, such as biofilm formation and the coordinated release of toxins nih.govfrontiersin.orgsemanticscholar.org. The ability of furanones to disrupt this fundamental communication pathway is a key aspect of their biological activity nih.gov. Some furanone analogues have also been found to inhibit the Type III Secretion System (T3SS), a needle-like apparatus used by pathogenic bacteria to inject effector proteins directly into host cells, thus blocking a critical virulence mechanism nih.gov.

Antimicrobial Properties (in vitro)

Analogues of this compound have been evaluated for their in vitro activity against a wide spectrum of microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity

Various 2(3H)-furanone derivatives have demonstrated notable antibacterial activity. Studies on 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, for example, have shown inhibitory effects against both Gram-positive and Gram-negative bacteria researchgate.net. The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(4-Chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | Staphylococcus aureus | 100 | researchgate.net |

| 3-(4-Chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | Escherichia coli | 100 | researchgate.net |

| 3-(4-Fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | Staphylococcus aureus | 50 | researchgate.net |

| 3-(4-Fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | Escherichia coli | 100 | researchgate.net |

Antifungal Activity

The furanone scaffold is also a promising structure for the development of novel antifungal agents nih.gov. Certain derivatives have shown potent activity, particularly against opportunistic fungal pathogens. For instance, a series of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones demonstrated significant efficacy against Aspergillus fumigatus. The activity of the most promising compound in this series was comparable to that of the standard antifungal drug Amphotericin B nih.gov.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | 1.34 | nih.gov |

| Amphotericin B (Reference) | Aspergillus fumigatus | 0.5 | nih.gov |

Antimycobacterial Activity

Derivatives of 2(3H)-furanone and their nitrogen analogues, 2(3H)-pyrrolones, have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis researchgate.net. The efficacy of butyrolactone derivatives against mycobacteria suggests that this chemical scaffold could serve as a template for new tuberculosis drug development researchgate.net. Research has shown that replacing the oxygen of the furanone ring with a nitrogen atom to form a pyrrolone can improve antimycobacterial activity researchgate.net.

| Compound | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(4-Chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | Mycobacterium tuberculosis H37Rv | >100 | researchgate.net |

| 3-Benzylidene-5-(4-chlorophenyl)-2(3H)-furanone | Mycobacterium tuberculosis H37Rv | 100 | researchgate.net |

| 3-(4-Chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone | Mycobacterium tuberculosis H37Rv | 6.25 | researchgate.net |

| 3-(4-Methylbenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone | Mycobacterium tuberculosis H37Rv | 12.5 | researchgate.net |

| Streptomycin (Reference) | Mycobacterium tuberculosis H37Rv | 6.25 | researchgate.net |

Mechanisms of Microbial Growth Inhibition

The primary mechanism by which furanone analogues exert their antimicrobial effects is not typically by direct killing, but by inhibiting crucial cellular processes, particularly those regulated by quorum sensing (QS) nih.govsemanticscholar.org. This anti-virulence approach disrupts bacterial coordination and defense mechanisms.

Key mechanisms include:

Quorum Sensing Inhibition (QSI): As previously noted, furanones act as antagonists of AHL signaling molecules, which are essential for QS in many bacteria. By blocking QS, furanones prevent the formation of biofilms, which are protective communities that shield bacteria from antibiotics and host immune responses nih.govfrontiersin.org.

Inhibition of Biofilm Formation: Furanones have been shown to significantly affect the regulatory pathways involved in the production of exopolymeric substances (EPS) in bacteria like Bacillus subtilis. EPS forms the structural matrix of the biofilm, and its repression leads to weaker, less resilient biofilms researchgate.net.

Disruption of Virulence Factor Secretion: Some furanones can inhibit the Type III Secretion System (T3SS), effectively disarming bacteria and preventing them from causing damage to host cells nih.gov.

By targeting these communication and virulence systems, furanone analogues can control microbial activity without exerting strong selective pressure for the development of resistance nih.gov.

Antioxidant Activity and Mechanisms (in vitro)

In vitro studies on analogues of this compound, particularly those containing the furanone core, have revealed significant antioxidant properties. The antioxidant potential of these compounds is largely attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various diseases. mdpi.com The investigation into these properties typically involves assessing their capacity to scavenge free radicals and their influence on the activity of crucial antioxidant enzymes.

Free Radical Scavenging Capabilities